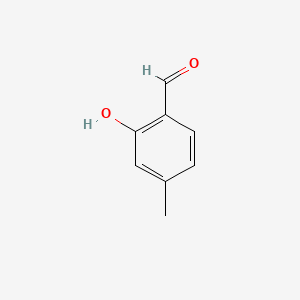

2-Hydroxy-4-methylbenzaldehyde

説明

2-Hydroxy-4-methylbenzaldehyde has been reported in Glycyrrhiza glabra with data available.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODRRPJMQDFCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074407 | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-4-methyl benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

760.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-4-methyl benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

698-27-1 | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is a valuable aromatic aldehyde with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, makes it a versatile precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Hydroxy-4-methylbenzaldehyde, focusing on detailed experimental protocols, comparative data, and mechanistic pathways.

Synthetic Methodologies

The synthesis of 2-Hydroxy-4-methylbenzaldehyde predominantly involves the electrophilic formylation of m-cresol (B1676322). Several classical and modern methods have been employed for this transformation, each with its own set of advantages and limitations regarding yield, regioselectivity, and reaction conditions. The most prominent methods include the Duff reaction, the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and ortho-formylation using a magnesium chloride-paraformaldehyde system.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods used in the synthesis of 2-Hydroxy-4-methylbenzaldehyde and related compounds, providing a basis for comparison.

| Synthetic Method | Starting Material | Reagents | Temperature | Reaction Time | Yield (%) | Reference |

| Duff Reaction | m-cresol | Hexamethylenetetramine, glycerol (B35011), glyceroboric acid | 150-160 °C | 2-3 hours | Moderate | [1] |

| Reimer-Tiemann Reaction | o-cresol | Chloroform (B151607), NaOH | elevated | several hours | 43 | [2] |

| Vilsmeier-Haack Reaction | p-cresol (B1678582) | DMF, SOCl₂ (in solution) | 60 °C | 6 hours | 78 | [3][4] |

| Vilsmeier-Haack Reaction (MW) | p-cresol | DMF, SOCl₂ | N/A | 30 seconds | 80 | [3] |

| Vilsmeier-Haack Reaction (US) | p-cresol* | DMF, SOCl₂ | Room Temperature | 6 minutes | 78 | [3] |

| Ortho-formylation with MgCl₂ | 2-Bromophenol | MgCl₂, Paraformaldehyde, Triethylamine, THF | 75 °C (reflux) | 4 hours | 80-81 | [5] |

Note: The Vilsmeier-Haack reaction data is reported for the synthesis of 2-hydroxy-4-methylbenzaldehyde from p-cresol, which is likely a typographical error in the source, as formylation of p-cresol would yield 2-hydroxy-5-methylbenzaldehyde. It is presumed that m-cresol was the intended starting material.

Experimental Protocols

Duff Reaction

The Duff reaction provides a direct route to o-hydroxyaldehydes from phenols using hexamethylenetetramine as the formylating agent.[1]

Protocol:

-

To a mixture of anhydrous glycerol and glyceroboric acid, add m-cresol and hexamethylenetetramine.

-

Heat the reaction mixture to 150-160 °C for 2-3 hours.

-

After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid.

-

The product, 2-Hydroxy-4-methylbenzaldehyde, is then isolated and purified, typically by steam distillation.[1]

Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction utilizes chloroform in a strong basic medium to generate a dichlorocarbene (B158193) intermediate.[2][6]

Protocol:

-

Dissolve m-cresol in an aqueous solution of sodium hydroxide.

-

To the resulting phenoxide solution, add chloroform.

-

Heat the biphasic mixture with vigorous stirring for several hours. An improved process suggests heating at 70-105 °C under elevated pressure to reduce reaction time.[6]

-

After the reaction is complete, acidify the mixture to neutralize the excess base and hydrolyze the intermediate.

-

The product is then extracted with an organic solvent and purified by distillation or chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3][4]

Protocol (Solution Phase):

-

Prepare the Vilsmeier reagent by adding thionyl chloride to N,N-dimethylformamide at a low temperature.

-

Add m-cresol to the Vilsmeier reagent.

-

Heat the reaction mixture at 60 °C for 6 hours.[3]

-

Upon completion, quench the reaction with an ice-water mixture.

-

Neutralize the solution and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Protocol (Microwave-Assisted):

-

Mix m-cresol with the Vilsmeier reagent (DMF/SOCl₂) in a suitable vessel.

-

Irradiate the mixture in a microwave reactor at 800W for 30 seconds.[3]

-

Work up the reaction as described for the solution-phase protocol.

Ortho-formylation with MgCl₂ and Paraformaldehyde

This method offers high regioselectivity for ortho-formylation under relatively mild conditions.[5][7]

Protocol:

-

To a suspension of anhydrous magnesium chloride in tetrahydrofuran (B95107) (THF), add triethylamine.

-

To this mixture, add a solution of m-cresol in THF.

-

Add paraformaldehyde to the reaction mixture.

-

Reflux the mixture for 2-4 hours.

-

After cooling, quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and workflows described in this guide.

Caption: Reimer-Tiemann reaction pathway for the synthesis of 2-Hydroxy-4-methylbenzaldehyde.

Caption: Duff reaction pathway for the formylation of m-cresol.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2-Hydroxy-4-methylbenzaldehyde.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test | Semantic Scholar [semanticscholar.org]

- 3. ajrconline.org [ajrconline.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

physicochemical properties of 2-Hydroxy-4-methylbenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-methylbenzaldehyde

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an organic aromatic compound with the chemical formula C₈H₈O₂.[1][2] It belongs to the class of hydroxybenzaldehydes, characterized by a benzene (B151609) ring substituted with hydroxyl, methyl, and aldehyde functional groups.[2][3][4] At room temperature, it exists as a colorless to light straw or white to off-white crystalline solid.[1][2][5] It possesses a characteristic strong, bitter-almond, and phenolic odor.[1][2] This compound serves as an intermediate in the synthesis of liquid crystals and pharmaceuticals and is also used as a flavoring agent.[6] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Physicochemical Data

The key quantitative properties of 2-Hydroxy-4-methylbenzaldehyde are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Monoisotopic Mass | 136.052429494 Da | [1] |

| Appearance | Solid.[1][2] Colorless to light straw crystals.[1] | [1][2] |

| Odor | Strong, bitter-almond, phenolic odor.[1][2] | [1][2] |

| Melting Point | 58-61 °C | [1][6][7] |

| Boiling Point | 219.5 - 223.0 °C @ 760 mmHg | [1][2] |

| Density | 1.175 g/cm³ | [2] |

| Flash Point | 88 - 96.69 °C | [2][8] |

| Water Solubility | Very slightly soluble / Insoluble.[1][2] (Predicted: 5.04 g/L)[3] | [1][2][3] |

| Organic Solvent Solubility | Soluble in organic solvents, oils, and ethanol.[1][2] | [1][2] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference(s) |

| pKa (Predicted) | 8.28 - 8.5 | [2][3] |

| XLogP3-AA | 1.7 | [1] |

| ACD/LogP | 2.07 | [2] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 1-2 | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Complexity | 122 | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These represent generalized laboratory procedures.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

A common method for the synthesis of 2-Hydroxy-4-methylbenzaldehyde involves the formylation of 3-methylphenol (m-cresol).[9]

Methodology:

-

Under a nitrogen atmosphere, add tin tetrachloride and tri-N-butylamine to a solution of m-cresol (B1676322) in toluene.[9]

-

Stir the resulting mixture at room temperature for approximately 20 minutes.[9]

-

Add paraformaldehyde to the solution.[9]

-

Heat the reaction mixture to 100°C for 8 hours.[9]

-

After cooling to room temperature, add the mixture to water acidified to pH 2 with hydrochloric acid.[9]

-

Perform an extraction using ether.[9]

-

Wash the organic layer with brine, dry it over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the final product.[9]

References

- 1. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543) - FooDB [foodb.ca]

- 4. ContaminantDB: 2-HYDROXY-4-METHYLBENZALDEHYDE [contaminantdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-HYDROXY-4-METHYLBENZALDEHYDE | 698-27-1 [chemicalbook.com]

- 7. 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | FH70218 [biosynth.com]

- 8. 2-Hydroxy-4-methylbenzaldehyde (698-27-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. prepchem.com [prepchem.com]

Unveiling the Structural Nuances of 2-Hydroxy-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of compounds closely related to 2-Hydroxy-4-methylbenzaldehyde, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of crystallographic data for 2-Hydroxy-4-methylbenzaldehyde itself, this paper focuses on the detailed structural elucidation of two derivatives: 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde and 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde. The insights gleaned from these structures provide a valuable framework for understanding the conformational properties and intermolecular interactions of the core 2-Hydroxy-4-methylbenzaldehyde scaffold.

Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of the two derivatives.

Table 1: Crystal Data and Structure Refinement for 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde [1]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁N₃O₂ |

| Formula Weight | 253.26 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 12.2724 (5) Å |

| b | 14.5018 (5) Å |

| c | 6.8897 (3) Å |

| α | 90° |

| β | 91.571 (2)° |

| γ | 90° |

| Volume | 1225.71 (8) ų |

| Z | 4 |

| Density (calculated) | 1.372 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 528 |

| Refinement Details | |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.146 |

| Goodness-of-fit on F² | 1.01 |

Table 2: Key Intramolecular Hydrogen Bond Geometry for 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde [2]

| Bond | Distance (Å) |

| N···O | 2.574 (5) |

Experimental Protocols

The methodologies employed in the synthesis and crystal structure determination of the analyzed derivatives are detailed below.

Synthesis of 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]

In a 100 ml round-bottom flask, 4-methyl-2-(2H-benzotriazol-2-yl)phenol (4.50 g, 20.0 mmol) and hexamethylenetetramine (5.60 g, 40 mmol) were combined. Trifluoroacetic acid (24 ml, 0.30 mol) was added, causing the yellow solution to become hot. The mixture was then heated to 418 K under reflux for 18 hours, during which the solution turned dark brown/black. The hot solution was poured into 4 N HCl (aq) (40 ml) and stirred for an additional 2 hours, leading to the formation of a solid. The mixture was cooled to 253 K overnight, and the solid was collected by filtration. The filtrate was extracted with dichloromethane (B109758) (3 x 150 ml), and the combined organic layers were dried over MgSO₄. The solvent was removed under vacuum to yield a yellow solid (Yield: 4.40 g, 87%). Single crystals suitable for X-ray diffraction were obtained from a saturated solution of the compound in diethyl ether.[1]

Crystal Structure Determination of 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms were placed in idealized positions and constrained to ride on their parent atoms.

Synthesis of 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde[2]

The title compound was synthesized by the reaction of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde (0.0002 mol) with a solution of 2-bromo-4-methylaniline (B145976) (0.0002 mol) in ethanol (B145695) (15 ml).[2]

Visualizations

The following diagrams illustrate the logical relationship between the target compound and its structurally characterized derivatives, as well as a generalized workflow for crystal structure determination.

References

Spectroscopic Analysis of 2-Hydroxy-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde with applications in various fields of chemical synthesis and analysis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The structural elucidation of 2-Hydroxy-4-methylbenzaldehyde is supported by a combination of spectroscopic techniques. The data presented in the following tables provide key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-Hydroxy-4-methylbenzaldehyde are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.12 | s | 1H | Ar-OH |

| 9.71 | s | 1H | CH O |

| 7.35 | d | 1H | Ar-H |

| 6.81 | d | 1H | Ar-H |

| 6.74 | s | 1H | Ar-H |

| 2.30 | s | 3H | CH ₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C HO |

| 162.2 | C -OH |

| 147.3 | Ar-C |

| 136.2 | Ar-C |

| 121.7 | Ar-C |

| 120.3 | Ar-C |

| 117.8 | Ar-C |

| 21.8 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 2-Hydroxy-4-methylbenzaldehyde are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3400 (broad) | O-H stretch |

| 2920 | C-H stretch (aromatic) |

| 2860 | C-H stretch (aldehyde) |

| 1650 | C=O stretch (aldehyde) |

| 1610, 1580, 1480 | C=C stretch (aromatic) |

| 1280 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for 2-Hydroxy-4-methylbenzaldehyde are presented below.[1]

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | Base Peak | [M-H]⁺ |

| 107 | Moderate | [M-CHO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 2-Hydroxy-4-methylbenzaldehyde in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization: The sample molecules are ionized in the source. In EI, a high-energy electron beam bombards the sample, causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as 2-Hydroxy-4-methylbenzaldehyde, using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis.

References

The Elusive Presence of 2-Hydroxy-4-methylbenzaldehyde in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 2-Hydroxy-4-methylbenzaldehyde, a phenolic aldehyde of interest in various chemical and pharmaceutical research fields. While its synthetic routes are established, its natural sourcing is less documented. This guide summarizes the current knowledge, presents quantitative data for a closely related analogue, provides detailed experimental protocols for isolation, and illustrates the relevant biosynthetic pathways.

Natural Occurrence of 2-Hydroxy-4-methylbenzaldehyde: A Rare Find

The natural occurrence of 2-Hydroxy-4-methylbenzaldehyde is sparsely reported in scientific literature. The PubChem database notes its presence in Glycyrrhiza glabra (licorice root), citing the LOTUS database of natural products.[1] However, extensive reviews of the chemical constituents of Glycyrrhiza glabra do not typically list this specific compound, suggesting it is, at best, a minor and not well-characterized component of the plant's metabolome. The lack of primary literature detailing its isolation and characterization from a natural source underscores its rarity.

Given the limited information on 2-Hydroxy-4-methylbenzaldehyde, this guide will focus on its close structural analogue, 2-hydroxy-4-methoxybenzaldehyde (B30951) , which is well-documented as a significant natural product in several plant species. The methodologies and biosynthetic pathways discussed for this analogue provide a strong and relevant framework for researchers interested in 2-Hydroxy-4-methylbenzaldehyde.

Case Study: 2-hydroxy-4-methoxybenzaldehyde

2-hydroxy-4-methoxybenzaldehyde is a prominent volatile compound found in the roots of several medicinal plants, where it contributes significantly to their characteristic aroma and biological activities.

Natural Sources and Quantitative Data

The compound is most notably found in the roots of Decalepis hamiltonii, Hemidesmus indicus, and Mondia whitei. The concentration of 2-hydroxy-4-methoxybenzaldehyde can vary based on the plant species, geographical origin, and whether the plant material is fresh or dried.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Decalepis hamiltonii | Roots (fresh) | 2-hydroxy-4-methoxybenzaldehyde | 0.54% of volatile oil | Gas Chromatography (GC) | [2][3] |

| Decalepis hamiltonii | Roots (dried) | 2-hydroxy-4-methoxybenzaldehyde | 0.06% - 0.52% of volatile oil | Gas Chromatography (GC) | [2][3] |

| Hemidesmus indicus | Roots (dried) | 2-hydroxy-4-methoxybenzaldehyde | 0.03% of volatile oil | Gas Chromatography (GC) | [2][3] |

| Hemidesmus indicus | Roots | 2-hydroxy-4-methoxybenzaldehyde | 0.1827 mg/g (slender leaf) | RP-HPLC | [4] |

| Hemidesmus indicus | Roots | 2-hydroxy-4-methoxybenzaldehyde | 0.1537 mg/g (broad leaf) | RP-HPLC | [4] |

| Mondia whitei | Roots | 2-hydroxy-4-methoxybenzaldehyde | Not quantified, but identified as a key aromatic compound | Methyl chloride extraction | [5] |

Biosynthesis of Hydroxybenzaldehydes in Plants

Phenolic aldehydes, including hydroxybenzaldehydes, are synthesized in plants primarily through the shikimate and phenylpropanoid pathways . These pathways convert simple carbohydrates into a variety of aromatic secondary metabolites.

The general workflow for the biosynthesis is as follows:

Experimental Protocols

Isolation of 2-hydroxy-4-methoxybenzaldehyde from Decalepis hamiltonii Roots

This protocol is adapted from methodologies described for the extraction and isolation of volatile compounds from Decalepis hamiltonii.[2][3][6]

Objective: To extract and isolate 2-hydroxy-4-methoxybenzaldehyde from the roots of Decalepis hamiltonii.

Materials and Reagents:

-

Fresh or dried roots of Decalepis hamiltonii

-

Deionized water

-

Dichloromethane (B109758) (HPLC grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

-

Preparative Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard 2-hydroxy-4-methoxybenzaldehyde

Equipment:

-

Grinder or blender

-

Steam distillation or hydrodistillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC developing tank

-

UV lamp for TLC visualization

-

Instrumentation for characterization (GC-MS, NMR)

Procedure:

-

Sample Preparation:

-

Clean the roots of Decalepis hamiltonii to remove any soil and debris.

-

If using fresh roots, chop them into small pieces. If using dried roots, pulverize them into a coarse powder.

-

-

Extraction of Volatile Oil:

-

Subject the prepared root material to steam hydrodistillation for 3-4 hours.

-

Collect the distillate, which will contain the volatile oil as an emulsion or a separate layer.

-

Extract the distillate with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator at low temperature (<40°C) to obtain the crude volatile oil.

-

-

Chromatographic Isolation:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude volatile oil in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC using a hexane-ethyl acetate solvent system.

-

Combine the fractions containing the compound of interest (identified by comparison with a standard on TLC).

-

-

Purification (if necessary):

-

For further purification, subject the combined fractions to preparative TLC.

-

Scrape the silica band corresponding to the desired compound and extract it with a suitable solvent (e.g., ethyl acetate).

-

Filter and evaporate the solvent to yield the purified 2-hydroxy-4-methoxybenzaldehyde.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The following diagram illustrates the general workflow for the isolation process:

Conclusion

While 2-Hydroxy-4-methylbenzaldehyde is reported to occur naturally, its presence is not well-documented, making it an elusive target for natural product isolation. In contrast, its methoxy (B1213986) analogue, 2-hydroxy-4-methoxybenzaldehyde, is a well-characterized and relatively abundant constituent of several medicinal plants. The biosynthetic pathways, isolation methodologies, and quantitative data presented for this analogue provide a robust scientific foundation for researchers and drug development professionals working with or searching for novel sources of substituted hydroxybenzaldehydes. Further phytochemical investigation into Glycyrrhiza glabra is warranted to confirm the presence and quantity of 2-Hydroxy-4-methylbenzaldehyde and to elucidate its potential biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. GC-MS analysis of Hemidesmus indicus (L.) R. Br. roots and quantification of 2-hydroxy-4-methoxy benzaldehyde through RP-HPLC [masujournal.org]

- 5. Mondia whitei [prota.prota4u.org]

- 6. Isolation of antioxidant compounds from the methanolic extract of the roots of Decalepis hamiltonii (Wight and Arn.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzaldehyde (CAS No. 698-27-1), a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores the burgeoning field of its derivatives' applications in medicinal chemistry.

Chemical Identity and Synonyms

2-Hydroxy-4-methylbenzaldehyde is a substituted benzaldehyde (B42025) with a hydroxyl and a methyl group at positions 2 and 4 of the benzene (B151609) ring, respectively. Its unique substitution pattern makes it a valuable precursor in organic synthesis.

Common Synonyms:

-

p-Homosalicylaldehyde

-

2-Hydroxy-p-tolualdehyde[1]

-

4-Methyl-2-hydroxybenzaldehyde[3]

-

m-Homosalicylaldehyde[1]

Physicochemical Properties

2-Hydroxy-4-methylbenzaldehyde is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 58-61 °C | |

| Boiling Point | 222-223 °C | |

| Appearance | White to pale yellow crystalline solid | |

| Odor | Faint aromatic, bitter almond, phenolic | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. Freely soluble in ethanol. | [4] |

| pKa | 8.28 ± 0.10 (Predicted) | |

| LogP | 2.07 |

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and quality control of 2-Hydroxy-4-methylbenzaldehyde.

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 9.96 (s, 1H, -CHO), 7.77 (d, J=8.0 Hz, 1H, Ar-H), 7.33 (d, J=8.0 Hz, 1H, Ar-H), 2.44 (s, 3H, -CH₃). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 192.6, 138.9, 136.5, 135.3, 130.0, 128.9, 127.2, 21.2. |

| FTIR (KBr Pellet) | Major peaks (cm⁻¹): ~3400 (O-H stretch), ~2850 (C-H stretch, aldehyde), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 136. Key fragments: 135 (M-H)⁺, 107 (M-CHO)⁺. |

Experimental Protocols

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

This protocol describes a common method for the synthesis of 2-Hydroxy-4-methylbenzaldehyde from m-cresol (B1676322).

Materials:

-

m-Cresol

-

Tin (IV) chloride (SnCl₄)

-

Tri-N-butylamine

-

Paraformaldehyde

-

Hydrochloric acid (2N)

-

Diethyl ether

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 108 g of m-cresol in 200 ml of toluene in a suitable reaction vessel.

-

To this solution, add 26 g of tin (IV) chloride and 54 g of tri-N-butylamine.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 66 g of paraformaldehyde to the solution.

-

Heat the reaction mixture at 100°C for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into 500 ml of water and acidify to pH 2 with 2N hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure 2-hydroxy-4-methylbenzaldehyde.[5]

Applications in Drug Development

While 2-Hydroxy-4-methylbenzaldehyde itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have demonstrated a wide range of promising biological activities.

Antimicrobial and Antifungal Activity

Schiff base derivatives of 2-Hydroxy-4-methylbenzaldehyde have been investigated for their antimicrobial properties. For instance, a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been shown to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6][7] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[6][7] This compound also exhibits antifungal activity against pathogens like Fusarium graminearum by inhibiting ergosterol (B1671047) biosynthesis and disrupting the cell membrane.[8]

Anticancer Activity

Derivatives of hydroxybenzaldehydes are emerging as a promising class of anticancer agents. Schiff bases derived from these aldehydes have shown cytotoxic activity against various cancer cell lines. For example, derivatives of the related 2,4-dihydroxybenzaldehyde (B120756) have been identified as inhibitors of Hsp90, a molecular chaperone that is overexpressed in many cancer cells.[9][10] Inhibition of Hsp90 leads to the degradation of numerous oncogenic proteins, making it an attractive target for cancer therapy.

A bromo-derivative of 2-hydroxy-4-methylbenzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11] The anti-inflammatory effect is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways.[11]

Signaling Pathway Modulation

The anti-inflammatory effects of a bromo-derivative of 2-Hydroxy-4-methylbenzaldehyde have been linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition represents a key strategy in the development of anti-inflammatory drugs.

Caption: Inhibition of MAPK and NF-κB pathways by a derivative.

Conclusion

2-Hydroxy-4-methylbenzaldehyde is a readily synthesizable compound with significant potential as a building block in the development of novel therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, including antimicrobial and anticancer effects, often mediated through the modulation of key cellular signaling pathways. Further research into the structure-activity relationships of 2-Hydroxy-4-methylbenzaldehyde derivatives is warranted to unlock their full therapeutic potential.

References

- 1. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-4-methylbenzaldehyde (HMDB0032603) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against <i>Staphylococcus aureus</… [ouci.dntb.gov.ua]

- 9. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile of 2-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an aromatic organic compound with applications in the fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its solubility profile is critical for its application in various fields, including reaction chemistry, formulation development, and biological studies. This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-4-methylbenzaldehyde, detailed experimental protocols for solubility determination, and insights into its potential biological mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-4-methylbenzaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 223 °C at 760 mmHg | [1] |

| Appearance | Colorless to light straw-colored crystalline solid | [1] |

Solubility Profile

The solubility of 2-Hydroxy-4-methylbenzaldehyde is dictated by its molecular structure, which includes a polar hydroxyl group and a slightly less polar aldehyde group attached to a largely nonpolar benzene (B151609) ring with a methyl substituent. This amphiphilic nature results in varied solubility across different solvents.

Qualitative Solubility

General solubility observations for 2-Hydroxy-4-methylbenzaldehyde indicate that it is:

-

Insoluble to very slightly soluble in water .[1]

-

Soluble in organic solvents and oils .[1]

-

Freely soluble in ethanol .[1]

Quantitative Solubility Data

Quantitative solubility data for 2-Hydroxy-4-methylbenzaldehyde is not extensively available in the literature. The table below summarizes the available data, including a computationally predicted value for water solubility. It is important to note that experimental values can vary based on conditions such as temperature and pH.

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | 25 | ~5.04 g/L | Predicted | ContaminantDB |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 33.33 mg/mL | Experimental | MedChemExpress |

| Ethanol | Not Specified | Freely Soluble | Experimental | [1] |

| Oil | Not Specified | Soluble | Experimental | [2] |

For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure suitable for determining the solubility of 2-Hydroxy-4-methylbenzaldehyde.

Materials

-

2-Hydroxy-4-methylbenzaldehyde (high purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hydroxy-4-methylbenzaldehyde to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Hydroxy-4-methylbenzaldehyde of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. For HPLC analysis of aromatic aldehydes, a C18 column is often suitable with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The resulting concentration is the solubility of 2-Hydroxy-4-methylbenzaldehyde in that solvent at the specified temperature.

-

Potential Biological Activity and Signaling Pathway

While 2-Hydroxy-4-methylbenzaldehyde is primarily used in the flavor and fragrance industries, research into the biological activities of structurally similar phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has revealed potential antifungal properties. The primary mechanism of this antifungal action is believed to be the inhibition of the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process involving several enzymes. Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungal cell death. Key enzymes in this pathway that are often targeted by antifungal agents include lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene) and other enzymes such as C-5 sterol desaturase (ERG3) and C-24 sterol methyltransferase (ERG6).

The diagram below illustrates a simplified conceptual workflow of how a phenolic aldehyde like 2-Hydroxy-4-methylbenzaldehyde might inhibit the ergosterol biosynthesis pathway in a fungal cell.

Caption: Antifungal action via ergosterol biosynthesis inhibition.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of 2-Hydroxy-4-methylbenzaldehyde, a compound of interest for various industrial and research applications. While comprehensive quantitative solubility data remains limited, the provided information on its qualitative solubility and a detailed experimental protocol for its determination offers a solid foundation for researchers. Furthermore, the exploration of its potential antifungal mechanism through the inhibition of the ergosterol biosynthesis pathway opens avenues for further investigation into its bioactivity. The presented data and methodologies are intended to support and guide future research and development involving 2-Hydroxy-4-methylbenzaldehyde.

References

An In-depth Technical Guide to the Thermal Stability of 2-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a derivative of benzaldehyde (B42025) with a hydroxyl and a methyl group attached to the benzene (B151609) ring. Its utility as an intermediate in the synthesis of liquid crystals and pharmaceuticals underscores the importance of understanding its thermal stability for safe handling, storage, and processing at elevated temperatures.

This guide aims to provide a thorough resource for professionals working with 2-Hydroxy-4-methylbenzaldehyde by consolidating available data and presenting standardized methodologies for its thermal analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Hydroxy-4-methylbenzaldehyde is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 222-223 °C | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Slightly soluble in water, soluble in oil and organic solvents. | [1] |

Thermal Stability and Decomposition

While specific quantitative data on the thermal stability of 2-Hydroxy-4-methylbenzaldehyde from techniques like TGA and DSC is not publicly available, safety data sheets indicate that the compound is stable under recommended storage conditions but can decompose at elevated temperatures.

Hazardous Decomposition Products

Upon thermal decomposition, 2-Hydroxy-4-methylbenzaldehyde is expected to release irritating gases and vapors, primarily:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Hypothesized Thermal Decomposition Pathway

Based on the studied thermal decomposition of the closely related compound, salicylaldehyde, a potential decomposition pathway for 2-Hydroxy-4-methylbenzaldehyde can be hypothesized[3]. The primary mechanism is likely a concerted fragmentation. The presence of the methyl group may influence the reaction kinetics and the formation of secondary products.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of 2-Hydroxy-4-methylbenzaldehyde, a series of analytical tests should be performed. The following sections detail the generalized experimental protocols for these key techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Hydroxy-4-methylbenzaldehyde into a suitable crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Hydroxy-4-methylbenzaldehyde into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 400 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. Exothermic peaks indicate decomposition, and the onset temperature of decomposition can be determined from the start of the exothermic deviation from the baseline.

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal and pressure behavior of a substance under adiabatic conditions, simulating a worst-case scenario for a runaway reaction. It provides data on the onset temperature of self-heating, temperature and pressure rise rates, and time to maximum rate.

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known amount of 2-Hydroxy-4-methylbenzaldehyde is placed in a spherical sample bomb (e.g., titanium or stainless steel).

-

Experimental Setup: The bomb is placed in the calorimeter, which is then evacuated and heated to a starting temperature below the expected onset of decomposition.

-

Heat-Wait-Seek Protocol: The instrument heats the sample in small steps, then waits for thermal equilibrium. It then monitors for any self-heating (exothermic activity). If an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, and the temperature and pressure increases are recorded.

-

Data Analysis: The data is used to determine the onset temperature of the exothermic reaction, the adiabatic temperature rise, the pressure rise, and the time to maximum rate of decomposition. This information is crucial for process safety assessments.

Conclusion and Recommendations

This technical guide has summarized the currently available information on the thermal stability of 2-Hydroxy-4-methylbenzaldehyde. A significant data gap exists regarding its quantitative thermal decomposition behavior. It is strongly recommended that experimental studies using TGA, DSC, and ARC be conducted to obtain precise data on its thermal stability. This information is critical for ensuring the safe handling, storage, and use of this compound in research and industrial applications, particularly in drug development where process safety is paramount. The generalized protocols and hypothesized decomposition pathway provided herein serve as a foundation for such future investigations.

References

A Technical Guide to the Historical Synthesis of 2-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2-Hydroxy-4-methylbenzaldehyde, a significant aromatic aldehyde. The document provides a comparative analysis of key historical reactions, detailed experimental protocols, and visualizations of the reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development. The primary historical routes for the synthesis of this compound are initiated from m-cresol (B1676322), a crucial detail for regioselective formylation.

Comparative Overview of Synthesis Methods

The following table summarizes the quantitative data for the primary historical methods used to synthesize 2-Hydroxy-4-methylbenzaldehyde from m-cresol.

| Method | Key Reagents | Reaction Conditions | Yield (%) |

| Duff Reaction | m-Cresol, Hexamethylenetetramine, Glycerol (B35011), Boric Acid | 150-160°C | 8-32% |

| Reimer-Tiemann Reaction | m-Cresol, Chloroform, Sodium Hydroxide | Reflux | ~24% |

| Paraformaldehyde Method | m-Cresol, Paraformaldehyde, Tin Tetrachloride, Tri-N-butylamine | 100°C, 8 hours | Not Specified |

Core Synthesis Pathways

The historical synthesis of 2-Hydroxy-4-methylbenzaldehyde predominantly relies on the electrophilic formylation of m-cresol at the ortho-position relative to the hydroxyl group. The directing effect of the hydroxyl and methyl groups on the aromatic ring dictates the regioselectivity of these reactions.

The Duff Reaction

First described by James C. Duff in the 1930s and 1940s, the Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically a mixture of glycerol and boric acid.[1] This method is particularly effective for the ortho-formylation of phenols.[2] The reaction with m-cresol selectively yields 2-Hydroxy-4-methylbenzaldehyde.[2]

Reaction Pathway:

References

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzaldehyde, a significant aromatic aldehyde. The document covers its historical background and discovery, detailed physicochemical and spectroscopic properties, and various methods of synthesis. Special emphasis is placed on providing detailed experimental protocols and diagrammatic representations of synthetic pathways to aid in practical laboratory applications. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an organic compound belonging to the hydroxybenzaldehyde class. It is characterized by a benzene (B151609) ring substituted with a hydroxyl group and a methyl group ortho and para to a formyl group, respectively. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is also utilized in the fragrance and flavor industries.[1][2] Its chemical structure lends it unique reactivity and properties that are of interest to organic chemists and drug designers.

Discovery and Background

The first synthesis of 2-Hydroxy-4-methylbenzaldehyde is reported to have occurred in the early 20th century during systematic studies on substituted benzaldehydes. However, specific details regarding its initial discovery and the researchers involved are not well-documented. Historically, the development of synthetic routes to aromatic aldehydes, such as the Reimer-Tiemann and Duff reactions, paved the way for the preparation of a wide array of substituted benzaldehydes, including the title compound. These reactions allowed for the introduction of a formyl group onto a phenol, a critical step in the synthesis of 2-Hydroxy-4-methylbenzaldehyde from its precursor, m-cresol.

Physicochemical Properties

2-Hydroxy-4-methylbenzaldehyde is a white to pale yellow crystalline solid at room temperature with a characteristic faint aromatic, bitter-almond, and phenolic odor.[3] It is sparingly soluble in water but shows good solubility in organic solvents and oils.[2][3]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of 2-Hydroxy-4-methylbenzaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | 219.5 °C at 760 mmHg | [3] |

| Density | 1.175 g/cm³ | [3] |

| Vapor Pressure | 0.0807 mmHg at 25°C | [3] |

| Flash Point | 88 °C | [3] |

| Water Solubility | Slightly soluble | [2][3] |

| logP | 2.07 | [3] |

Spectroscopic Data

The structural elucidation of 2-Hydroxy-4-methylbenzaldehyde is supported by various spectroscopic techniques. The key spectral data are summarized below.

NMR Spectroscopy

¹H NMR:

-

A singlet corresponding to the aldehyde proton (CHO) is typically observed around 9.8-10.0 ppm.

-

The aromatic protons appear in the range of 6.7-7.5 ppm, with their multiplicity and exact chemical shifts depending on the solvent used.

-

A singlet for the methyl group (CH₃) protons is found at approximately 2.3 ppm.

-

The phenolic hydroxyl proton (OH) signal is a broad singlet and its chemical shift is solvent-dependent.

¹³C NMR:

-

The carbonyl carbon of the aldehyde group resonates at approximately 192 ppm.

-

The aromatic carbons show signals in the region of 117-162 ppm.

-

The methyl carbon appears at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-4-methylbenzaldehyde exhibits characteristic absorption bands:

-

A broad peak in the region of 3000-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong absorption band around 1650-1680 cm⁻¹ due to the C=O stretching of the aldehyde group.

-

C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2900-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 2-Hydroxy-4-methylbenzaldehyde shows a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight. Common fragmentation patterns involve the loss of the formyl group (-CHO) and other characteristic fragments of the aromatic ring.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

Several synthetic routes have been established for the preparation of 2-Hydroxy-4-methylbenzaldehyde, primarily involving the formylation of m-cresol.

Synthesis from m-Cresol via Ortho-Formylation

A common and direct method for the synthesis of 2-Hydroxy-4-methylbenzaldehyde is the ortho-formylation of m-cresol.

References

Potential Metabolic Pathways of 2-Hydroxy-4-methylbenzaldehyde: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with potential applications in various fields, including as a flavoring agent and a precursor in chemical synthesis. Understanding its metabolic fate is crucial for assessing its biological activity, toxicological profile, and potential as a drug candidate. This technical guide provides a comprehensive overview of the potential metabolic pathways of 2-Hydroxy-4-methylbenzaldehyde, based on established metabolic routes of structurally similar compounds. The guide details inferred enzymatic reactions, presents quantitative data from analogous transformations, outlines relevant experimental protocols for metabolite analysis, and explores potential interactions with key signaling pathways.

Proposed Metabolic Pathways

Direct metabolic studies on 2-Hydroxy-4-methylbenzaldehyde are scarce in publicly available literature. However, by examining the metabolism of analogous compounds such as cresols, tolualdehydes (B1143350), and salicylaldehyde, we can infer several likely metabolic pathways. These pathways primarily involve oxidation of the methyl and aldehyde functional groups, as well as hydroxylation and subsequent cleavage of the aromatic ring, particularly in microbial systems.

The principal proposed metabolic pathways are:

-

Oxidation of the Aldehyde Group: The aldehyde moiety is susceptible to oxidation to a carboxylic acid, a common detoxification pathway for aromatic aldehydes in mammals.[1] This reaction is likely catalyzed by aldehyde dehydrogenases or cytochrome P450 enzymes.

-

Oxidation of the Methyl Group: The methyl group can undergo hydroxylation to form a benzyl (B1604629) alcohol derivative, which can be further oxidized to a benzaldehyde (B42025) and then a benzoic acid. This pathway is well-documented for cresols and tolualdehydes.

-

Hydroxylation of the Aromatic Ring: The benzene (B151609) ring can be further hydroxylated, leading to the formation of catechol or hydroquinone (B1673460) derivatives. These dihydroxy intermediates are often precursors to ring cleavage in microbial degradation pathways.

-

Conjugation: The hydroxyl group can undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. This is a major metabolic route for phenolic compounds in mammals.

-

Ring Cleavage (Microbial Metabolism): In microorganisms, the aromatic ring of hydroxylated intermediates can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the TCA cycle.

The following diagram illustrates the proposed initial metabolic steps for 2-Hydroxy-4-methylbenzaldehyde.

Quantitative Data from Analogous Reactions

While specific enzyme kinetic data for the metabolism of 2-Hydroxy-4-methylbenzaldehyde is not available, the following table summarizes kinetic parameters for key enzymes involved in the metabolism of structurally related compounds. This data provides a valuable reference for estimating the potential rates of analogous reactions.

| Enzyme | Substrate | Km | kcat (s⁻¹) | Vmax (nmol/min/mg protein) | Specific Activity (nmol/min/nmol P450) | Source |

| p-Cresol (B1678582) methylhydroxylase | p-Cresol | 21 µM | 112 | - | - | [2] |

| Cytochrome P450 MUT-2 (CYP2C29) | o-Tolualdehyde | - | - | - | 1.44 | [1] |

| Cytochrome P450 MUT-2 (CYP2C29) | m-Tolualdehyde | - | - | - | 2.81 | [1] |

| Cytochrome P450 MUT-2 (CYP2C29) | p-Tolualdehyde | - | - | - | 2.32 | [1] |

Experimental Protocols

The identification and quantification of 2-Hydroxy-4-methylbenzaldehyde and its metabolites can be achieved using a combination of chromatographic and spectrometric techniques.

Sample Preparation

-

Biological Fluids (Urine, Plasma):

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile, methanol) in a 1:3 ratio (sample:solvent).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required prior to extraction.

-

-

Cell Culture or Tissue Homogenates:

-

Homogenize cells or tissues in a suitable buffer.

-

Perform protein precipitation as described above.

-

The supernatant can be further concentrated by solid-phase extraction (SPE) using a C18 cartridge to enrich for the analytes of interest.

-

Derivatization (for GC-MS Analysis)

To improve the volatility and thermal stability of the analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a two-step derivatization is recommended.[3]

-

Methoximation: React the sample extract with a methoxylamine hydrochloride solution in pyridine (B92270) to convert carbonyl groups to their methoxime derivatives.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the derivatized analytes.

-

Injector: Splitless injection is recommended for trace analysis.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) is typically used to elute a wide range of metabolites.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for untargeted analysis, while selected ion monitoring (SIM) mode provides higher sensitivity for targeted quantification.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typical.

-

Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to detect a broad range of metabolites. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements and formula determination of unknown metabolites.

-

The following diagram outlines a general workflow for metabolite identification.

Potential Interactions with Signaling Pathways

Aromatic aldehydes and their metabolites can interact with various cellular signaling pathways, leading to a range of biological effects. Based on studies of similar compounds, 2-Hydroxy-4-methylbenzaldehyde may modulate the following pathways:

-

Oxidative Stress Response: Hydroxybenzaldehydes have been shown to possess antioxidant properties.[4] They may influence the nuclear translocation of transcription factors like DAF-16 and SKN-1, which regulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST).

-

Inflammatory Signaling: Benzaldehyde derivatives have been reported to suppress inflammatory responses.[5][6] This may occur through the inhibition of key signaling molecules like nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to reduced expression of adhesion molecules (VCAM-1, ICAM-1).

-